Home > Products > Screening Compounds P27536 > 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide
4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide - 886899-01-0

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide

Catalog Number: EVT-2792942
CAS Number: 886899-01-0
Molecular Formula: C21H23N3OS
Molecular Weight: 365.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-({[2-Amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1H-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

  • Compound Description: This compound represents a novel crystal form and zwitterion of a complex molecule. Research focuses on its preparation methods and potential applications. [, , , , , ]

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide

  • Compound Description: This compound was synthesized and tested for its antioxidant ability. It was found to exhibit 1.5 times the antioxidant capacity of butylated hydroxytoluene in a Ferric Reducing Antioxidant Power assay. []

Ethyl 2-[[2-(3-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetate

  • Compound Description: This compound, characterized by its orange color, can be synthesized through both conventional and microwave-mediated combinatorial chemistry approaches. It exhibits a conjugated system across the phenyl, nitrophenyl, and imidazolyl rings. []

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)arylamine derivatives

  • Compound Description: This group of derivatives, specifically compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine, was designed and synthesized as potential aromatase inhibitors for cancer treatment. They demonstrated promising anticancer activity against various cancer cell lines. []

rac-2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

  • Compound Description: This compound represents the first member of a new substance class. Its synthesis and crystal structure were investigated, revealing two double-bonded nitrogen atoms to a central sulfur atom. [, ]

4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine and its Solvates

  • Compound Description: This compound and its solvates were studied for their potential anti-hepatitis B activity. Both theoretical calculations and in vitro studies confirmed its potency as an HBV inhibitor. []

N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197)

  • Compound Description: EW-7197 is a potent, selective, and orally bioavailable inhibitor of transforming growth factor-beta type I receptor kinase (ALK5). It exhibited potent ALK5 inhibitory activity and was highly selective in kinase profiling. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: These imidazole-pyrazole-benzo[f]chromene hybrids were designed and synthesized through a one-pot multicomponent reaction. They showed promising antimicrobial and anticancer activities. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

  • Compound Description: These analogues, synthesized from the key intermediate 2-butyl-5-chloro-1H-imidazole-4- carbaldehyde (a significant metabolite of Losartan), were characterized spectroscopically. []

N-(2-(Phenyl)-4-oxothiazolidin-3- yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide Derivatives

  • Compound Description: These pyrimidine derivatives were synthesized and exhibited significant biological potential against various bacteria and a human breast cancer cell line. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides was synthesized and exhibited promising urease inhibitory activity and low cytotoxicity. []

3-Chloro-N-(2-((2-dimethylamino) ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1h-indol-3-yl) pyrimidin-2-yl)amino) phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. A UPLC-QDa method was developed for its trace level quantification. []

2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890)

  • Compound Description: BPR-890 is a potent and selective cannabinoid-1 receptor inverse agonist with high antiobesity efficacy. Its discovery was based on an active metabolite, and it demonstrates the importance of structure-activity relationships in drug development. []

5-Substituted phenyl-N-(6-(propylthio)-1H-benzo [d]imidazol-2-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds incorporates benzimidazole and oxadiazole moieties and has been investigated for its anti-inflammatory activity. []

(4Z)-2-Phenyl-1-{(E)-[4-(propan-2-yl)benzylidene]amino}-4-[(thiophen-2-yl)methylidene]-1H-imidazol-5(4H)-one

  • Compound Description: This compound, featuring an imidazole core, has been structurally characterized using X-ray crystallography, revealing key structural features like its E configuration and intramolecular hydrogen bonding patterns. []

(4Z)-1-[(E)-(4-Meth­oxy­benzyl­idene)amino]-2-phenyl-4-[(thio­phen-2-yl)­methyl­idene]-1H-imidazol-5(4H)-one

  • Compound Description: Similar to the previous compound, this molecule also features a phenyl-substituted imidazole core and has been studied for its structural properties using X-ray crystallography. []

5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide and 5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide

  • Compound Description: These two sulphonamides were synthesized and screened for their antifungal and antibacterial activities. The 3-chlorophenyl derivative showed moderate activity against Candida albicans. []

(2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide (Compound 17a)

  • Compound Description: Compound 17a is a potent inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC), an attractive target for developing new antibacterial drugs. It belongs to a series of methylsulfone hydroxamate LpxC inhibitors. []

2-[(5-Aryl)-4,5-dihydro-1H-pyrazol-3-yl]-1H-benzimidazoles

  • Compound Description: This novel series of compounds was synthesized and evaluated for antimicrobial activity, demonstrating the potential of this structural class in medicinal chemistry. []

Diaquabis{3-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-2-yl-κN)-1H-1,2,4-triazol-1-ido-κN 1}zinc

  • Compound Description: This zinc complex, characterized by single-crystal X-ray diffraction, features an intricate three-dimensional network formed through O—H⋯N hydrogen bonds. []

5-(4-Fluorophenyl)-1-(2-((2R,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl)ethyl)-2-isopropyl-4- phenyl-1H-pyrrole-3-carboxylic acid phenylamide

  • Compound Description: The paper describes a specific process for preparing this complex molecule, focusing on its stereochemistry and synthetic steps. []
  • Compound Description: This cobalt(II) complex, characterized by its polymeric structure, demonstrates the use of bridging ligands in coordinating metal ions, highlighting the versatility of coordination chemistry. []

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea (24)

  • Compound Description: This compound is a potent and systemically bioavailable inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT) discovered through structure-activity relationship studies. It shows potential as an anti-atherosclerotic agent. []

(E)-Ethyl 2-cyano-3-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acrylate Dihydrate

  • Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed non-coplanar benzene rings attached to the imidazole ring and the role of water molecules in stabilizing the structure through hydrogen bonding. []

4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline

  • Compound Description: This compound crystallizes with four independent molecules in the asymmetric unit, and its crystal structure is characterized by C—H⋯π interactions. []

(Z)-N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds

  • Compound Description: This series of 5-arylidene-2-thioxothiazolidinone compounds exhibited mild to moderate cytotoxic activity against K562 and MCF7 cell lines. []

2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide (4)

  • Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic compounds, including pyrazoles, thiazoles, 1,3,4-thiadiazoles, and polysubstituted thiophenes. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: An efficient eight-step synthesis for this compound was developed, showcasing the complexity achievable in synthetic organic chemistry. []

2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole (L)

  • Compound Description: This asymmetrical ligand, containing pyridine and imidazole groups, was used to synthesize coordination polymers with Ag(I), Cu(I), and Cd(II) metal ions, demonstrating its versatility in coordinating with different metal centers. []

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

  • Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist discovered through structure-based optimization. It showed efficacy in preclinical models of type II diabetes. []

{[Co(L)2(H2O)2] · (HCOO)2 · H2O}n

  • Compound Description: This cobalt coordination polymer, featuring bis(4-(1H-imidazol-1-yl)phenyl)methanone and formate ligands, forms a two-dimensional framework and showcases the potential of coordination polymers in materials chemistry. []

1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine

  • Compound Description: This compound is a key intermediate in the synthesis of Teneligliptin, a drug used for treating type 2 diabetes. Efficient and scalable synthetic methods for its preparation are of high interest. []

Ethyl 5-[(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)iminomethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate

  • Compound Description: This molecule's crystal structure reveals an E configuration about the imine C=N double bond and the presence of intermolecular N—H⋯O hydrogen bonds. []
  • Compound Description: This N-heterocyclic ligand and its transition metal complexes were synthesized and characterized. The complexes exhibited promising antimicrobial, antimycobacterial, and cytotoxic activities. []

2-Chloro-N-[(4-chlorophenyl)(phenyl)methyl]-N-[2-(4-nitro-1H-imidazol-1-yl)ethyl]ethanamine

  • Compound Description: X-ray crystallography studies on this compound revealed the spatial orientation of its phenyl, chlorophenyl, and nitro-imidazole rings, providing insights into its three-dimensional structure. []

5-Methyl-4-phenyl thiazole derivatives

  • Compound Description: This group of compounds was synthesized and evaluated for their anticancer activity, revealing promising candidates with high selectivity towards cancer cells. []

N-(3-Oxo-2-phenyl-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-yl)-N′-phenyl-N-(2,4,6-trimethylphenyl)urea Ethyl Acetate Solvate

  • Compound Description: This compound, featuring a pyrrolo[1,2-c]imidazole core, was synthesized and characterized, revealing the formation of a new stereogenic center during its synthesis. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: This compound acts as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor and shows potential for treating neurological disorders. []
Overview

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide is a complex organic compound that belongs to the class of thioamides, featuring an imidazole ring and a butanamide structure. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may exhibit pharmacological properties.

Source

The compound can be synthesized through various chemical reactions involving imidazole derivatives and thiol groups. Research articles and synthesis protocols provide insights into its preparation and characterization, highlighting its relevance in drug development and biological studies.

Classification

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide is classified as:

  • Chemical Class: Thioamides
  • Functional Groups: Amide, Thioether, Imidazole
  • Molecular Formula: C₁₈H₁₈N₂S
  • Molecular Weight: 306.42 g/mol
Synthesis Analysis

The synthesis of 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide typically involves multi-step reactions that can include the following methods:

  1. Formation of the Imidazole Ring: Starting from phenyl derivatives, the imidazole ring can be constructed through cyclization reactions involving carbon disulfide and appropriate amines.
  2. Thioether Formation: The introduction of a thioether group may be achieved by reacting the imidazole derivative with thiol compounds.
  3. Amide Bond Formation: The final step usually involves coupling the thioether with a butanamide derivative, often using coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the reaction.

Technical Details

The synthesis may involve refluxing in solvents like ethanol or dimethylformamide, with monitoring through techniques such as thin-layer chromatography (TLC) to ensure completion of reactions.

Molecular Structure Analysis

The molecular structure of 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide can be described in terms of its constituent parts:

  1. Imidazole Ring: A five-membered aromatic ring containing two nitrogen atoms.
  2. Thioether Linkage: A sulfur atom connecting the imidazole to an ethyl chain.
  3. Butanamide Group: A four-carbon chain terminating in an amide functional group.

Structural Data

  • Chemical Structure:
    • The compound's structure can be represented as follows:
C18H18N2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{S}
Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The sulfur atom can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield corresponding acids and amines.
  3. Redox Reactions: The thioether group may undergo oxidation to form sulfoxides or sulfones.

Technical Details

Reactions are typically performed under controlled conditions, using appropriate solvents and reagents to facilitate desired transformations while minimizing side reactions.

Mechanism of Action

The mechanism of action for 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide is not fully elucidated but may involve:

  1. Interaction with Biological Targets: The imidazole moiety can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity.
  2. Modulation of Signaling Pathways: The compound may affect cellular signaling pathways through its interactions, leading to physiological effects.

Data on Mechanism

Studies have indicated that compounds with similar structures exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline substance.
  • Melting Point: Specific melting points depend on purity and synthesis method but are generally within an expected range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethylformamide and ethanol; limited solubility in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant Data

Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Applications

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases.
  2. Biological Research: Studying mechanisms of action related to its biological activity.
  3. Pharmaceutical Development: Formulating new therapeutic agents based on its structural framework.

The ongoing research into this compound highlights its significance in advancing medicinal chemistry and understanding complex biological processes.

Properties

CAS Number

886899-01-0

Product Name

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide

IUPAC Name

4-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]butanamide

Molecular Formula

C21H23N3OS

Molecular Weight

365.5

InChI

InChI=1S/C21H23N3OS/c25-20(13-7-10-17-8-3-1-4-9-17)22-14-15-26-21-23-16-19(24-21)18-11-5-2-6-12-18/h1-6,8-9,11-12,16H,7,10,13-15H2,(H,22,25)(H,23,24)

InChI Key

MWUBSQXFSXFQEE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.